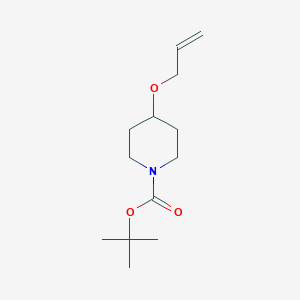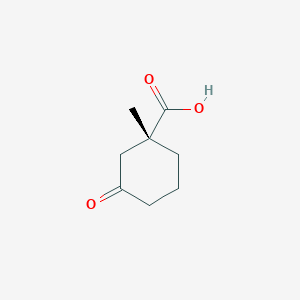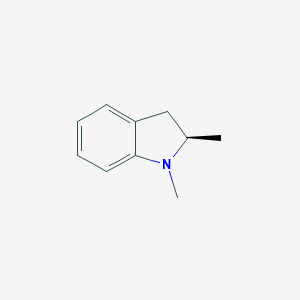
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure that combines a thienyl ring with an azo linkage, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide typically involves the following steps:
Acetylation: The addition of an acetyl group to the thienyl ring.
Diazotization: The conversion of an amine group into a diazonium salt.
Coupling Reaction: The reaction of the diazonium salt with a diethylaminoacetoanilide to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring and the azo linkage.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products typically include aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The mechanism of action of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide involves its interaction with molecular targets through the azo linkage. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro and acetyl groups also play a role in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-methylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-ethylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-dimethylaminoacetoanilide
Uniqueness
The uniqueness of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Propriétés
Numéro CAS |
167940-11-6 |
|---|---|
Formule moléculaire |
C18H21N5O4S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
Clé InChI |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
| 167940-11-6 | |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)



![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)








